3,4-DIFLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
Description
3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a fluorinated benzamide derivative characterized by a rigid alkyne linker (but-2-yn-1-yl) connecting a 3,4-difluorobenzamide moiety to a 2-methoxyphenoxy group. The compound’s design leverages fluorination to enhance metabolic stability and binding affinity, while the methoxyphenoxy group may contribute to solubility or specific intermolecular interactions.
Properties
IUPAC Name |
3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-21-18(22)13-8-9-14(19)15(20)12-13/h2-3,6-9,12H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTXBFZAVNNDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Butynyl Intermediate: The synthesis begins with the preparation of the butynyl intermediate through a coupling reaction between 2-methoxyphenol and 4-bromo-2-butyne under basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced onto the benzamide ring through a halogen exchange reaction using a suitable fluorinating agent.
Final Coupling Reaction: The final step involves coupling the difluoro-substituted benzamide with the butynyl intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro groups and methoxyphenoxy butynyl side chain contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Similarities and Differences
The compound shares structural motifs with other benzamide derivatives, such as:
2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide (DrugBank ID in ): Similarity: Both compounds feature a 3,4-difluorobenzamide core.
4-[(3R)-3-{[2-(4-Fluorophenyl)-2-oxoethyl]amino}butyl]benzamide (DrugBank ID in ): Similarity: Fluorine substitution on the aromatic ring is retained. Difference: A flexible butyl chain with a 4-fluorophenyl-2-oxoethyl group replaces the rigid alkyne linker, likely affecting conformational stability and target selectivity.
Physicochemical Properties
| Property | Target Compound | 2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide | 4-[(3R)-3-{[2-(4-Fluorophenyl)-2-oxoethyl]amino}butyl]benzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375.3 (estimated) | ~406.3 (estimated) | ~400.4 (estimated) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 (lower due to hydroxyethoxy group) | ~3.5 (higher due to fluorophenyl-oxoethyl chain) |
| Hydrogen Bond Donors | 1 (amide NH) | 2 (amide NH + hydroxyl) | 2 (amide NH + oxoethyl NH) |
Target Compound
No direct biological data for the target compound is available in the provided evidence. However, structurally related benzamides in are annotated in DrugBank as interacting with proteins involved in kinase signaling and metabolic pathways. The rigid alkyne linker in the target compound may enhance binding to sterically constrained active sites compared to flexible analogs.
Comparative Activity of Analogs
- Hydroxamic Acid Derivatives (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide exhibit antioxidant properties (e.g., DPPH radical scavenging). The target compound lacks a hydroxamic acid group, suggesting divergent mechanisms of action.
- DrugBank Analogs (): The presence of fluorine and ethynyl groups in related compounds correlates with kinase inhibition (e.g., EGFR or VEGF targets). The methoxyphenoxy group in the target compound may confer selectivity for cytochrome P450 or serotonin receptors.
Biological Activity
3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features a difluorobenzamide core linked to a methoxyphenoxy butynyl side chain, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24F2N2O3 |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1428380-49-7 |
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, derivatives of phenoxy-substituted benzamides have shown significant cytotoxicity against various cancer cell lines. A study reported that such derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating potential for targeted cancer therapy .
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, phenolic compounds similar to this benzamide have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis and inflammatory processes .
Case Studies and Research Findings
- Cytotoxicity Assays : A series of in vitro assays evaluated the cytotoxic effects of this compound on various human cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from low to mid micromolar concentrations.
- Mechanistic Studies : Mechanistic investigations revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may function as an apoptosis-inducing agent, making it a candidate for further development in cancer therapeutics .
- Comparative Analysis with Related Compounds : A comparative study highlighted that while several related compounds exhibited varying degrees of biological activity, this compound demonstrated superior potency against specific cancer types due to its unique structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
